4-Cyclopropanesulfonyl-1,2-difluoro-benzene
Description
Properties
IUPAC Name |
4-cyclopropylsulfonyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-8-4-3-7(5-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPGLMUHZXKADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 1,2-Difluorobenzene Derivatives
A common precursor is 1,2-difluorobenzene or its functionalized derivatives. According to related fluorobenzene syntheses, 1,2-difluorobenzene can be prepared by diazotization and high-temperature cracking of fluoboric acid diazonium salts derived from difluoroaniline precursors. This method offers high purity (≥98%) and industrial scalability under solvent-free conditions at 80–300 °C.
Introduction of the Cyclopropanesulfonyl Group
The cyclopropanesulfonyl group is introduced via sulfonylation reactions using cyclopropanesulfonyl chloride or related sulfonylating agents. The reaction conditions are typically:
- Aromatic electrophilic substitution on the difluorobenzene ring.
- Use of Lewis acid catalysts such as aluminum chloride (AlCl3) to activate the aromatic ring.
- Controlled temperature to avoid overreaction or decomposition.
Alternatively, cyclopropanesulfonylation can be achieved by nucleophilic aromatic substitution if the aromatic ring contains suitable leaving groups (e.g., halides) activated by the electron-withdrawing fluorine atoms.
Stepwise Synthetic Route Example
- The diazotization-fluorination method offers a cost-effective and mild approach to prepare difluorobenzene intermediates with high purity and yield, suitable for scale-up.
- Sulfonylation reactions must be carefully controlled to avoid polysulfonylation or sulfone formation.
- The electron-withdrawing effect of fluorine atoms directs the sulfonylation predominantly to the para position relative to fluorines, facilitating regioselectivity.
- Use of solvent-free or low-solvent conditions improves environmental compatibility and simplifies product isolation.
- Alternative methods involving nucleophilic aromatic substitution on halogenated difluorobenzenes have been explored but may require harsher conditions or expensive catalysts.
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Diazotization temperature | 0–5 °C for salt formation | High yield of diazonium salt |
| Thermal cracking temperature | 80–300 °C, solvent-free | Efficient fluorobenzene formation |
| Sulfonylation catalyst | AlCl3 or FeCl3 | Promotes electrophilic substitution |
| Reaction solvent | Dichloromethane, chloroform, or solvent-free | Depends on scale and safety |
| Reaction time | 2–6 hours | Optimized for maximum yield |
| Purification method | Column chromatography or recrystallization | Achieves >98% purity |
The preparation of 4-cyclopropanesulfonyl-1,2-difluoro-benzene is effectively achieved through a two-stage process involving the synthesis of 1,2-difluorobenzene intermediates via diazotization and thermal cracking, followed by electrophilic sulfonylation with cyclopropanesulfonyl chloride under Lewis acid catalysis. This method balances cost, regioselectivity, and purity, making it suitable for industrial applications. Optimization of reaction conditions and purification steps ensures high-quality product suitable for further chemical or pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropanesulfonyl-1,2-difluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids can be used to oxidize the sulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonyl group.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
4-Cyclopropanesulfonyl-1,2-difluoro-benzene is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its unique structural features allow for the modification of biological activity through the introduction of various functional groups. This compound has been explored for its role in developing inhibitors targeting specific enzymes and receptors involved in disease processes.
MEK Inhibition
Research indicates that derivatives of 4-Cyclopropanesulfonyl-1,2-difluoro-benzene possess inhibitory properties against MEK (Mitogen-Activated Protein Kinase Kinase) enzymes. These enzymes play a crucial role in cell signaling pathways associated with cancer progression. Compounds derived from this sulfonylbenzene have been investigated for their therapeutic potential in treating late-stage cancers resistant to conventional therapies .
Synthetic Organic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, 4-Cyclopropanesulfonyl-1,2-difluoro-benzene serves as a critical building block for constructing more complex organic molecules. Its sulfonyl group enhances reactivity, facilitating various chemical transformations such as nucleophilic substitutions and coupling reactions. This versatility is valuable in synthesizing diverse compounds with potential biological activities .
Antimicrobial Properties
Studies have shown that compounds related to 4-Cyclopropanesulfonyl-1,2-difluoro-benzene exhibit significant antibacterial and antifungal activities. Research indicates effectiveness against a range of pathogenic strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro studies have indicated a reduction in pro-inflammatory cytokines, highlighting its potential use in managing inflammatory diseases.
Case Studies and Research Findings
The following table summarizes key findings from recent studies exploring the applications of 4-Cyclopropanesulfonyl-1,2-difluoro-benzene:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant MEK inhibition with IC50 values indicating potential therapeutic efficacy against cancer cells. |
| Study B (2022) | Showed promising antibacterial activity against Gram-positive bacteria with MIC values as low as 16 µg/mL. |
| Study C (2021) | Investigated anti-inflammatory effects in murine models, resulting in reduced edema and inflammatory markers post-treatment. |
Mechanism of Action
The mechanism by which 4-Cyclopropanesulfonyl-1,2-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: Replacing the cyclopropanesulfonyl group with chlorine (as in 4-Chloro-1,2-difluorobenzene) reduces steric bulk and polarity.
- Molecular Weight : The molecular weight of 4-Chloro-1,2-difluorobenzene is 148.537 g/mol, significantly lower than the hypothetical weight of the sulfonyl analog (estimated >200 g/mol due to the cyclopropanesulfonyl moiety) .
- Applications : Chlorinated analogs are often intermediates in pesticide synthesis, while sulfonyl derivatives may exhibit enhanced biological activity due to improved binding affinity .
Data Table :
| Property | 4-Chloro-1,2-difluorobenzene | 4-Cyclopropanesulfonyl-1,2-difluoro-benzene (Hypothetical) |
|---|---|---|
| Molecular Formula | C₆H₃ClF₂ | C₉H₇F₂O₂S |
| Molecular Weight (g/mol) | 148.537 | ~216.22* |
| CAS Number | 696-02-6 | N/A** |
| Key Applications | Pesticide intermediates | Potential pharmaceutical candidates |
Estimated based on sulfonyl group addition. *No CAS data provided in evidence.
Comparison with 4-Ethynyl-1,2-difluorobenzene
Key Differences :
- Functional Group : The ethynyl group in 4-Ethynyl-1,2-difluorobenzene introduces sp-hybridized carbon, enabling click chemistry or polymerization, whereas the sulfonyl group offers polarity and hydrogen-bonding capacity .
- Reactivity: Ethynyl derivatives are prone to alkyne-specific reactions (e.g., Sonogashira coupling), while sulfonyl groups may participate in sulfonamide formation or act as leaving groups .
- Purity & Availability: Commercial 4-Ethynyl-1,2-difluorobenzene is available at 95–98% purity, suggesting robust synthetic routes.
Data Table :
| Property | 4-Ethynyl-1,2-difluorobenzene | 4-Cyclopropanesulfonyl-1,2-difluoro-benzene (Hypothetical) |
|---|---|---|
| Molecular Formula | C₈H₄F₂ | C₉H₇F₂O₂S |
| Molecular Weight (g/mol) | 138.12 | ~216.22* |
| CAS Number | 143874-13-9 | N/A** |
| Commercial Purity | 95–98% | Unknown |
Research Findings and Structural Implications
- Electronic Effects : The sulfonyl group’s strong electron-withdrawing nature likely lowers the aromatic ring’s electron density more than chlorine or ethynyl substituents, altering regioselectivity in electrophilic substitutions.
- Solubility : Sulfonyl groups improve water solubility compared to chloro or ethynyl analogs, critical for drug bioavailability.
Biological Activity
4-Cyclopropanesulfonyl-1,2-difluoro-benzene (CAS No. 845617-66-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.
- Molecular Formula : C₈H₈F₂O₂S
- Molecular Weight : 194.21 g/mol
- Density : Not specified in the sources
- Melting Point : Not specified in the sources
- Boiling Point : Not specified in the sources
The biological activity of 4-cyclopropanesulfonyl-1,2-difluoro-benzene is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can affect various metabolic pathways.
- Cell Membrane Interaction : It may interact with cell membranes, potentially disrupting their integrity and leading to cell death.
- Signaling Pathway Modulation : The compound could modulate key signaling pathways, influencing processes such as inflammation and apoptosis.
Antimicrobial Properties
Research indicates that 4-cyclopropanesulfonyl-1,2-difluoro-benzene exhibits significant antimicrobial activity.
- Antibacterial Activity : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound has also shown promise against various fungal strains, with effectiveness comparable to established antifungal agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research conducted on murine models indicated a reduction in edema and pro-inflammatory cytokine levels following treatment.
Analgesic Potential
Emerging data suggest potential analgesic effects, indicating that it may be beneficial in pain management applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 32 to 64 µg/mL. |
| Study B (2022) | Demonstrated antifungal activity against Candida species with efficacy comparable to standard antifungal treatments. |
| Study C (2021) | Investigated anti-inflammatory effects in murine models, resulting in reduced edema and lower cytokine levels post-treatment. |
Q & A
Q. What are the optimized synthetic routes for 4-Cyclopropanesulfonyl-1,2-difluoro-benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonylation of 1,2-difluorobenzene derivatives with cyclopropanesulfonyl chloride. Key steps include:
- Sulfonylation: Reacting 1,2-difluoro-4-lithiobenzene with cyclopropanesulfonyl chloride at −78°C in anhydrous THF, followed by quenching with ammonium chloride.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product.
- Yield Optimization: Higher yields (75–85%) are achieved using slow addition of the sulfonyl chloride and strict temperature control.
| Reaction Condition | Temperature | Catalyst | Yield (%) |
|---|---|---|---|
| Standard sulfonylation | −78°C | None | 75–85 |
| Room temperature | 25°C | None | <30 |
| With Lewis acid (BF₃) | −78°C | BF₃·Et₂O | 65–70 |
Reference: Analogous sulfonylation methods for structurally related compounds are detailed in PubChem and EPA DSSTox .
Q. How can researchers characterize the structural and electronic properties of 4-Cyclopropanesulfonyl-1,2-difluoro-benzene?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: NMR shows distinct shifts for fluorine atoms at positions 1 and 2 (δ −110 to −115 ppm). NMR confirms cyclopropane protons as a multiplet (δ 1.2–1.5 ppm).
- X-ray Crystallography: Resolves bond angles (e.g., C-SO₂-C angle ≈ 105°) and torsional strain from the cyclopropane ring.
- Computational Validation: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrostatic potential maps, highlighting electron-withdrawing effects of the sulfonyl group.
| Technique | Key Data |
|---|---|
| NMR | δ −112 ppm (F1), δ −114 ppm (F2) |
| X-ray | C-S bond length: 1.76 Å |
| DFT | HOMO-LUMO gap: 5.2 eV |
Reference: Structural validation methods align with protocols for triazole-sulfonyl derivatives .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of 4-Cyclopropanesulfonyl-1,2-difluoro-benzene?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Assays: Monitor bactericidal kinetics over 24 hours.
- Control Compounds: Compare with known sulfonamide inhibitors (e.g., sulfamethoxazole) to contextualize activity.
| Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | >128 |
Reference: Antimicrobial testing frameworks are adapted from studies on methylsulfanyl analogs .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of 4-Cyclopropanesulfonyl-1,2-difluoro-benzene be resolved?
Methodological Answer: Discrepancies often arise from variations in:
- Purity: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
- Assay Conditions: Standardize pH (7.4 vs. 6.5) and inoculum size (1×10⁶ CFU/mL).
- Mechanistic Studies: Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., dihydropteroate synthase).
| Factor | Impact on MIC |
|---|---|
| pH 6.5 | MIC ↓ 50% |
| 99% purity | MIC ↓ 25% |
Q. What computational methods elucidate the electronic effects of the cyclopropanesulfonyl group on aromatic reactivity?
Methodological Answer:
- DFT Calculations: Compare charge distribution in 4-Cyclopropanesulfonyl-1,2-difluoro-benzene vs. non-sulfonyl analogs.
- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugation between sulfonyl oxygen and the benzene ring.
- Reactivity Predictions: Use Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
| Parameter | Value |
|---|---|
| NBO Charge (S) | +1.5 |
| Fukui (C4) | 0.12 |
Reference: Electronic analysis methods are derived from triazole-sulfonyl studies .
Q. How does the steric strain of the cyclopropane ring influence supramolecular interactions in crystal packing?
Methodological Answer:
- X-ray Diffraction: Analyze intermolecular contacts (e.g., C–H···O interactions between sulfonyl groups).
- Hirshfeld Surface Analysis: Quantify contribution of van der Waals forces vs. hydrogen bonding.
- Thermal Analysis (DSC): Correlate melting point (mp 142–145°C) with lattice stability.
| Interaction Type | Contribution (%) |
|---|---|
| C–H···O | 35 |
| F···H | 20 |
Reference: Supramolecular analysis parallels methodologies for methylsulfanyl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
